![molecular formula C7H7BF2O2 B1471145 (2,4-Difluoro-3-methylphenyl)boronic acid CAS No. 1619980-13-0](/img/structure/B1471145.png)
(2,4-Difluoro-3-methylphenyl)boronic acid
Overview
Description
“(2,4-Difluoro-3-methylphenyl)boronic acid” is a boronic acid derivative with the molecular formula C7H7BF2O2 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
Boronic acids, including “(2,4-Difluoro-3-methylphenyl)boronic acid”, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The synthetic processes used to obtain these active compounds are relatively simple and well known .Molecular Structure Analysis
The molecular structure of “(2,4-Difluoro-3-methylphenyl)boronic acid” is essentially planar . This indicates electronic delocalization between the dihydroxyboryl group and the aromatic ring .Chemical Reactions Analysis
Boronic acids, such as “(2,4-Difluoro-3-methylphenyl)boronic acid”, have been used in Suzuki cross-coupling reactions with aryl and heteroaryl halides . They can also react with aryl aldehydes using a Ni catalyst to produce fluorodiarylmethanols .Physical And Chemical Properties Analysis
“(2,4-Difluoro-3-methylphenyl)boronic acid” has a molecular weight of 171.94 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Suzuki–Miyaura Coupling
“(2,4-Difluoro-3-methylphenyl)boronic acid” is used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Fluorinated Biaryl Derivatives
This compound is used to synthesize fluorinated biaryl derivatives via the Suzuki cross-coupling reaction with aryl and heteroaryl halides .
Production of Flurodiarylmethanols
“(2,4-Difluoro-3-methylphenyl)boronic acid” is used to produce flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .
Synthesis of Conjugated Fluorodiazaborinines
This compound is used to synthesize conjugated fluorodiazaborinines by treating with diamines via an intermolecular dehydration reaction. These fluorodiazaborinines are used for the detection of explosives .
Sensing Applications
Boronic acids, including “(2,4-Difluoro-3-methylphenyl)boronic acid”, are increasingly utilized in diverse areas of research, including sensing applications . The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications .
Biochemical Tools
Boronic acids are used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Mechanism of Action
Target of Action
The primary target of (2,4-Difluoro-3-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The (2,4-Difluoro-3-methylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The (2,4-Difluoro-3-methylphenyl)boronic acid affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of (2,4-Difluoro-3-methylphenyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Action Environment
The action of (2,4-Difluoro-3-methylphenyl)boronic acid is influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at a temperature between 2-8°C . These conditions help maintain the stability and efficacy of the compound.
Safety and Hazards
properties
IUPAC Name |
(2,4-difluoro-3-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVQAPSBQZFLML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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